Cas no 1699971-24-8 (Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate)

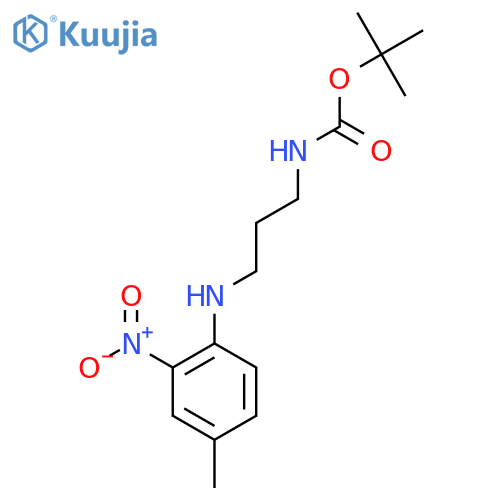

1699971-24-8 structure

商品名:Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

CAS番号:1699971-24-8

MF:C15H23N3O4

メガワット:309.360823869705

MDL:MFCD31715313

CID:4774684

PubChem ID:103684652

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

- AK00783675

- 1699971-24-8

- CS-0162329

- ZSC97124

- tert-butyl N-{3-[(4-methyl-2-nitrophenyl)amino]propyl}carbamate

- BS-16031

- tert-butyl N-[3-(4-methyl-2-nitroanilino)propyl]carbamate

- AKOS037648921

- D70032

- tert-Butyl(3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

- Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

-

- MDL: MFCD31715313

- インチ: 1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19)

- InChIKey: QCRVVXPPOKMTBT-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCCNC1C=CC(C)=CC=1[N+](=O)[O-])=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 309.16885622g/mol

- どういたいしつりょう: 309.16885622g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 96.2

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1248260-250mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 250mg |

$140 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232969-1g |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 1g |

¥1554 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91240-250mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 250mg |

¥332.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1248260-100mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 100mg |

$105 | 2024-06-05 | |

| 1PlusChem | 1P01FT4E-100mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 100mg |

$85.00 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTJ978-5g |

Carbamic acid, N-[3-[(4-methyl-2-nitrophenyl)amino]propyl]-, 1,1-dimethylethyl estertert-butyl N-{3-[(4-methyl-2-nitrophenyl)amino]propyl}carbamate |

1699971-24-8 | 95% | 5g |

¥1960.0 | 2024-04-23 | |

| Aaron | AR01FTCQ-100mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 100mg |

$53.00 | 2025-02-11 | |

| Ambeed | A950025-250mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 250mg |

$53.0 | 2024-04-23 | |

| Ambeed | A950025-1g |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 1g |

$142.0 | 2024-04-23 | |

| Ambeed | A950025-100mg |

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate |

1699971-24-8 | 97% | 100mg |

$32.0 | 2024-04-23 |

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1699971-24-8 (Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 624-75-9(Iodoacetonitrile)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1699971-24-8)Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

清らかである:99%

はかる:5g

価格 ($):444.0